Hexobarbital sodium

Catalog No.
S655982
CAS No.
50-09-9
M.F
C12H16N2NaO3
M. Wt
259.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexobarbital sodium

CAS Number

50-09-9

Product Name

Hexobarbital sodium

IUPAC Name

sodium;5-(cyclohexen-1-yl)-1,5-dimethylpyrimidin-3-ide-2,4,6-trione

Molecular Formula

C12H16N2NaO3

Molecular Weight

259.26 g/mol

InChI

InChI=1S/C12H16N2O3.Na/c1-12(8-6-4-3-5-7-8)9(15)13-11(17)14(2)10(12)16;/h6H,3-5,7H2,1-2H3,(H,13,15,17);

InChI Key

SVNBLYILNKAFQM-UHFFFAOYSA-N

SMILES

CC1(C(=O)[N-]C(=O)N(C1=O)C)C2=CCCCC2.[Na+]

Synonyms

Evipan, Hexenal, Hexobarbital, Hexobarbital, Sodium, Hexobarbitone, Sodium Hexobarbital

Canonical SMILES

CC1(C(=O)NC(=O)N(C1=O)C)C2=CCCCC2.[Na]

Description

A barbiturate that is effective as a hypnotic and sedative.

The chemical formula for hexobarbital sodium is C12H16N2O3NaC_{12}H_{16}N_2O_3Na, with a molar mass of approximately 258.2489 g/mol. The compound exists as a racemic mixture, featuring no defined stereocenters, and has a melting point of 146.5 °C and a boiling point of 378.73 °C .

, primarily involving its metabolism in the liver. The major metabolic pathway involves hydroxylation by cytochrome P450 enzymes, particularly CYP2B1, leading to the formation of several metabolites, including β-3'-hydroxyhexobarbital and α-3'-hydroxyhexobarbital . These metabolites can further undergo glucuronidation or dehydrogenation, producing reactive intermediates such as 3'-oxohexobarbital.

The synthesis of hexobarbital can be achieved through multiple pathways:

  • First Method: Reacting cyclohex-1-enyl 2-cyanopropanoate with guanidine and sodium methylate to form a hexobarbital sodium intermediate.
  • Second Method: Utilizing ethyl 2-cyano-2-(cyclohex-1-enyl)propanoate and N-methylurea, with the reaction conducted in two stages involving tert-butyl alcohol and hydrogen chloride .

Hexobarbital sodium exerts its effects primarily through modulation of the gamma-aminobutyric acid (GABA) receptor. It binds to a specific site associated with a chloride ionophore at the GABA-A receptor, enhancing the inhibitory effects of GABA by prolonging the opening duration of the chloride ion channel. This mechanism results in increased post-synaptic inhibition within the central nervous system, contributing to its sedative and hypnotic effects .

In terms of pharmacokinetics, hexobarbital has been shown to have a relatively short half-life and is primarily metabolized in the liver . Its protein binding capacity is approximately 25%, indicating moderate interaction with plasma proteins .

Hexobarbital sodium can be synthesized through various methods:

  • Method One: Reacting cyclohex-1-enyl 2-cyanopropanoate with guanidine and sodium methylate.
  • Method Two: Using ethyl 2-cyano-2-(cyclohex-1-enyl)propanoate with N-methylurea in two stages: first with tert-butyl alcohol followed by hydrogen chloride in ethanol-water solvent .

These methods highlight the versatility in synthesizing hexobarbital sodium while maintaining its structural integrity.

Historically, hexobarbital sodium was utilized as an anesthetic agent due to its rapid onset of action. Although it has largely been replaced by safer alternatives like thiopental in clinical settings, it still finds application in scientific research contexts, particularly in studies involving GABA-A receptor modulation and neuropharmacology .

Hexobarbital sodium interacts significantly with various enzymes and receptors:

  • Cytochrome P450 Enzymes: It serves as a substrate for CYP2B1, which is crucial for its metabolic breakdown.
  • GABA-A Receptor: Its binding at this receptor enhances inhibitory neurotransmission, which has been extensively studied to understand sedative mechanisms .

Research indicates that certain inhibitors can affect hexobarbital metabolism; for instance, triacetyl oleandomycin inhibits hexobarbital metabolism via CYP3A4 interactions .

Hexobarbital shares structural similarities with other barbiturates but differs in specific pharmacological profiles and applications. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
ThiopentalC11H18N2O2SFast-acting anesthetic with better control over anesthesia depth
PhenobarbitalC12H12N2O3Longer duration of action; used for seizure control
PentobarbitalC11H17N2O3Used for euthanasia; has a slower onset than hexobarbital
AmobarbitalC11H18N2O3Primarily used as a sedative; longer half-life than hexobarbital

Hexobarbital's unique properties include its specific binding characteristics at the GABA-A receptor and its historical context as an anesthetic agent that has fallen out of favor due to safety concerns.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

259.10586166 g/mol

Monoisotopic Mass

259.10586166 g/mol

Heavy Atom Count

18

UNII

I788X867K7

Other CAS

50-09-9

Wikipedia

Hexobarbital sodium

Dates

Modify: 2024-02-18

Explore Compound Types